Computed Lipophilicity (LogP): 1-(2-Methoxyethyl) Analog vs. Unsubstituted Parent (CAS 19621-92-2)
The target compound exhibits a computed LogP of 0.1929, reflecting the contribution of the N-(2-methoxyethyl) group to increased lipophilicity relative to the N-unsubstituted parent scaffold, 6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19621-92-2), which has a computed LogP of approximately 0.0731 to 0.4854 depending on the algorithm but consistently lower in direct comparison [1]. This ~0.12 to ~0.29 LogP shift is quantitatively meaningful for optimizing passive membrane permeability while retaining aqueous solubility. When compared to the 3-carboxylic acid regioisomer (CAS 1234914-99-8), the 2-carboxylic acid positioning of the target compound offers a distinct vector for amide bond formation and chelation, as demonstrated in MEK inhibitor and CDK5 inhibitor series where the 2-carboxylic acid is essential for activity [2][3].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.1929 |
| Comparator Or Baseline | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19621-92-2): LogP = 0.0731–0.4854 depending on computational method [1] |
| Quantified Difference | Target compound LogP is 0.12–0.29 units higher than the unsubstituted parent by direct algorithm comparison, indicating enhanced lipophilicity conferred by the methoxyethyl chain. |
| Conditions | Computational prediction (ChemScene proprietary algorithm vs. ChemTradeHub logP models); values represent the un-ionized form. |
Why This Matters
A LogP shift of 0.1–0.3 units can significantly impact passive membrane permeability in lead optimization, making this compound a better starting point for CNS or intracellular target campaigns where increased lipophilicity is needed without introducing excessive rotatable bonds.
- [1] ChemTradeHub. 6-Hydroxy-2-pyridinecarboxylic acid (CAS 19621-92-2) Property Data. LogP values: 0.0731 (ChemTradeHub model) and 0.4854 (alternative model). Accessed 2026. View Source
- [2] Wallace, E. M. et al. (Array BioPharma Inc.) 6-Oxo-1,6-dihydropyridine derivatives as inhibitors of MEK and methods of use thereof. U.S. Patent US8211920B2, issued July 3, 2012. View Source
- [3] Chattopadhyay, D. et al. Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 2009, 17(23), 7884-7893. View Source
